molecular formula C6H12ClNO4 B11791562 (2S,4S,5R)-4,5-Dihydroxypiperidine-2-carboxylicacidhydrochloride

(2S,4S,5R)-4,5-Dihydroxypiperidine-2-carboxylicacidhydrochloride

Cat. No.: B11791562
M. Wt: 197.62 g/mol
InChI Key: XEWYBIJVUARTSV-ASMLCRKRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,4S,5R)-4,5-Dihydroxypiperidine-2-carboxylicacidhydrochloride is a stereoisomeric compound with significant importance in various scientific fields. This compound is characterized by its unique stereochemistry, which contributes to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S,5R)-4,5-Dihydroxypiperidine-2-carboxylicacidhydrochloride typically involves the use of stereoselective reactions to ensure the correct configuration of the molecule. One common method involves the hydrogenation of pyromellitic dianhydride derivatives in the presence of specific catalysts and solvents . The reaction conditions often include controlled temperatures and pressures to achieve the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation processes using specialized reactors. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S,4S,5R)-4,5-Dihydroxypiperidine-2-carboxylicacidhydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohols or amines.

    Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include various derivatives of piperidine, which can have different functional groups attached, such as hydroxyl, amino, or carbonyl groups.

Scientific Research Applications

(2S,4S,5R)-4,5-Dihydroxypiperidine-2-carboxylicacidhydrochloride has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,4S,5R)-4,5-Dihydroxypiperidine-2-carboxylicacidhydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation, but they are believed to involve key enzymes and receptors in the body .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (2S,4S,5R)-4,5-Dihydroxypiperidine-2-carboxylicacidhydrochloride include:

Uniqueness

What sets this compound apart is its specific stereochemistry, which imparts unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C6H12ClNO4

Molecular Weight

197.62 g/mol

IUPAC Name

(2S,4S,5R)-4,5-dihydroxypiperidine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C6H11NO4.ClH/c8-4-1-3(6(10)11)7-2-5(4)9;/h3-5,7-9H,1-2H2,(H,10,11);1H/t3-,4-,5+;/m0./s1

InChI Key

XEWYBIJVUARTSV-ASMLCRKRSA-N

Isomeric SMILES

C1[C@@H]([C@@H](CN[C@@H]1C(=O)O)O)O.Cl

Canonical SMILES

C1C(C(CNC1C(=O)O)O)O.Cl

Origin of Product

United States

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